molecular formula C14H11Cl2N3O3 B11564896 N-({N'-[(E)-(2,4-Dichlorophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide

N-({N'-[(E)-(2,4-Dichlorophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide

Cat. No.: B11564896
M. Wt: 340.2 g/mol
InChI Key: PMHJXKBBPUTCDS-CNHKJKLMSA-N
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Description

N-({N’-[(E)-(2,4-Dichlorophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide is a complex organic compound that features a furan ring, a hydrazinecarbonyl group, and a dichlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-(2,4-Dichlorophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide typically involves the condensation of 2,4-dichlorobenzaldehyde with hydrazinecarboxamide, followed by the reaction with furan-2-carboxylic acid. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the condensation reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(E)-(2,4-Dichlorophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the hydrazinecarbonyl group can produce amines .

Scientific Research Applications

N-({N’-[(E)-(2,4-Dichlorophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-({N’-[(E)-(2,4-Dichlorophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({N’-[(E)-(2,4-Dichlorophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide is unique due to its combination of a furan ring, hydrazinecarbonyl group, and dichlorophenyl moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C14H11Cl2N3O3

Molecular Weight

340.2 g/mol

IUPAC Name

N-[2-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]furan-2-carboxamide

InChI

InChI=1S/C14H11Cl2N3O3/c15-10-4-3-9(11(16)6-10)7-18-19-13(20)8-17-14(21)12-2-1-5-22-12/h1-7H,8H2,(H,17,21)(H,19,20)/b18-7+

InChI Key

PMHJXKBBPUTCDS-CNHKJKLMSA-N

Isomeric SMILES

C1=COC(=C1)C(=O)NCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1=COC(=C1)C(=O)NCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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